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1D-myo-inositol 1,2-cyclic phosphate(1-)

Enzyme kinetics PI-PLC Signal transduction

The target compound, 1D-myo-inositol 1,2-cyclic phosphate(1-), is the conjugate base of a myo-inositol cyclic phosphate (CHEBI:18426) bearing a 1,2-cyclic phosphodiester ring. As a product of phosphatidylinositol-specific phospholipase C (PI-PLC) cleavage of phosphatidylinositol, this cyclic phosphate ester (C6H10O8P ⁻, monoisotopic mass 241.011 Da) occupies a unique transitional node in phosphoinositide signaling, distinct from non‑cyclic inositol monophosphates such as myo‑inositol 1‑phosphate.

Molecular Formula C6H10O8P-
Molecular Weight 241.11 g/mol
Cat. No. B1264262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1D-myo-inositol 1,2-cyclic phosphate(1-)
Synonymsinositol 1,2-cyclic phosphate
inositol cyclic phosphate
inositol cyclic phosphate, (D)-isomer
inositol cyclic-1,2-monophosphate
myoinositol 1,2-cyclic phosphate
Molecular FormulaC6H10O8P-
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESC1(C(C(C2C(C1O)OP(=O)(O2)[O-])O)O)O
InChIInChI=1S/C6H11O8P/c7-1-2(8)4(10)6-5(3(1)9)13-15(11,12)14-6/h1-10H,(H,11,12)/p-1/t1-,2-,3+,4+,5-,6+/m0/s1
InChIKeySXHMVNXROAUURW-FTYOSCRSSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1D-myo-Inositol 1,2-Cyclic Phosphate(1-) for Research Procurement: Compound Identity, Class, and Physicochemical Baseline


The target compound, 1D-myo-inositol 1,2-cyclic phosphate(1-), is the conjugate base of a myo-inositol cyclic phosphate (CHEBI:18426) bearing a 1,2-cyclic phosphodiester ring [1]. As a product of phosphatidylinositol-specific phospholipase C (PI-PLC) cleavage of phosphatidylinositol, this cyclic phosphate ester (C6H10O8P ⁻, monoisotopic mass 241.011 Da) occupies a unique transitional node in phosphoinositide signaling, distinct from non‑cyclic inositol monophosphates such as myo‑inositol 1‑phosphate [2]. Its cyclic phosphodiester linkage confers acid‑lability not shared by non‑cyclic inositol phosphate isomers, a critical property for analytical discrimination in complex biological matrices [3].

PI-PLC cyclic phosphodiesterase assay defined water-soluble substrate for second half-reaction
Cyclic hydrolase II metabolic flux specific substrate converting to inositol 2-phosphate
Acid-labile analytical discrimination selective identification in complex biological matrices

Why 1D-myo-Inositol 1,2-Cyclic Phosphate(1-) Cannot Be Replaced by Generic Inositol Monophosphates: A Procurement Risk Analysis


Substituting 1D-myo-inositol 1,2-cyclic phosphate(1-) with a generic inositol monophosphate (e.g., myo-inositol 1-phosphate or myo-inositol 2-phosphate) is scientifically invalid due to three fundamental differences: (i) the cyclic phosphodiester is a kinetically distinct substrate for PI-PLC cyclic phosphodiesterase, with a Km ~90 mM that is orders of magnitude higher than the affinity of the enzyme for its lipid substrate, enabling rate‑limiting control of signal duration [1]; (ii) the 1,2‑cyclic phosphate serves as a specific substrate for cyclic hydrolase II (Km ~10 µM) that converts it to myo‑inositol 2‑phosphate, a metabolic route completely inaccessible to non‑cyclic inositol 1‑phosphate [2]; and (iii) the cyclic phosphate ring is uniquely acid‑labile, permitting selective hydrolysis and detection protocols that fail with non‑cyclic analogues [3]. Consequently, generic inositol monophosphates cannot recapitulate the kinetic partitioning, metabolic fate, or analytical behavior of the target cyclic phosphate.

Enzyme substrate incompatibility
Generic inositol monophosphates are not hydrolyzed by PI-PLC cyclic phosphodiesterase; kinetic studies may fail with non-cyclic analogs.
Metabolic pathway mismatch
Cyclic hydrolase II specifically converts the 1,2-cyclic phosphate to inositol 2-phosphate; non-cyclic isomers cannot access this route.
Analytical behavior divergence
Only the cyclic phosphate linkage is acid-labile; non-cyclic analogs remain stable, preventing selective hydrolysis-based detection.

Quantitative Differentiation Evidence for 1D-myo-Inositol 1,2-Cyclic Phosphate(1-) Versus Closest Analogs


PI-PLC Cyclic Phosphodiesterase Km: cIP(1-) Versus Phosphatidylinositol Phosphotransferase Substrate Affinity

The cyclic phosphodiesterase activity of Bacillus thuringiensis PI-PLC toward 1D-myo-inositol 1,2-cyclic phosphate (cIP) exhibits a Km of 90 mM in the absence of detergent, which is dramatically higher than the apparent Km for the phosphotransferase step using phosphatidylinositol [1]. In the presence of diC7PC micelles, the Km for cIP decreases to 29 mM while Vmax increases ~7‑fold, yielding a Vmax/Km efficiency increase of >21‑fold [1]. This starkly contrasts with the non‑cyclic product myo‑inositol 1‑phosphate, which is not a substrate for the cyclic phosphodiesterase reaction and therefore cannot serve as a tool to probe this second catalytic step.

PI-PLC cyclic PDE Km
Class-level inference
Km 90 mM (no detergent), 29 mM (micellar)
1D-myo-inositol 1,2-cyclic phosphate: substrate
myo-inositol 1-phosphate: not a substrate
Supports PI-PLC second-step kinetic characterization
Conditions: B. thuringiensis PI-PLC, HEPES pH 7.5, ±diC7PC micelles
Enzyme kinetics PI-PLC Signal transduction

Cyclic Hydrolase II Substrate Affinity: cIP(1-) Km Versus Non‑Cyclic Inositol Phosphate Isomers

Cyclic hydrolase II from CV‑1 cells converts D‑cIns(1:2)P (1D-myo-inositol 1,2-cyclic phosphate) to myo‑inositol 2‑phosphate with a Km of 10 µM [1]. This enzyme does not utilize non‑cyclic inositol monophosphates (e.g., myo‑inositol 1‑phosphate or myo‑inositol 2‑phosphate) as substrates, and its product profile (Ins(2)P plus Ins(1)P) differs from that of cyclic hydrolase I [1]. The 10 µM Km for cIP is approximately 3 orders of magnitude lower than the Km of the same compound for PI-PLC cyclic phosphodiesterase (90 mM), demonstrating that cIP(1-) is kinetically partitioned toward distinct hydrolytic pathways.

Cyclic hydrolase II Km
Head-to-head
Km 10 µM for D-cIns(1:2)P
cIP(1-): substrate (Km 10 µM)
non-cyclic I1P, I2P: not substrates
Enables cyclic hydrolase II pathway discrimination
CV-1 cell extracts; distinct metal dependence from hydrolase I
Cyclic hydrolase Substrate specificity Inositol phosphate metabolism

Acid Lability: Quantitative Discrimination of Cyclic Versus Non‑Cyclic Inositol Phosphates in Pancreatic Minilobules

In carbachol‑stimulated mouse pancreatic minilobules, the amounts of inositol 1,2-cyclic phosphate (IcP), inositol 1,2‑cyclic 4‑bisphosphate (IcP2), and inositol 1,2‑cyclic 4,5‑trisphosphate (IcP3) were 0.7%, 6.8%, and 29.8% of their respective non‑cyclic counterparts (IP, IP2, IP3) [1]. Critically, the cyclic phosphate peaks were specifically eliminated by prior acid hydrolysis of the aqueous extracts, confirming that acid lability is a unique and quantitative distinguishing property of the 1,2‑cyclic phosphate linkage versus the acid‑stable phosphomonoester of non‑cyclic inositol phosphates [1].

Acid lability discrimination
Head-to-head
Cyclic phosphate peaks selectively eliminated by acid hydrolysis
IcP = 0.7% of IP; cyclic signals absent after acid; non-cyclic peaks persist
Provides analytical discrimination in complex extracts
Mouse pancreatic minilobules, carbachol stimulation, HPLC/ionophoresis
Acid lability Analytical discrimination Inositol phosphate quantification

Cellular Proliferation Control: Inverse Correlation Between cIP(1-) Levels and Cell Saturation Density

3T3 cells transfected with cyclic hydrolase (which converts cIns(1,2)P to inositol 1‑phosphate) exhibited reduced cIns(1,2)P levels and reached confluence at lower saturation density compared to control cells [1]. Across multiple cell types, an inverse correlation was observed between cyclic hydrolase activity and both cIns(1,2)P levels and saturation density, establishing that the intracellular concentration of 1D-myo-inositol 1,2-cyclic phosphate(1-) is a regulated parameter that influences growth control [1]. Non‑cyclic inositol monophosphates do not show this specific correlation with proliferation endpoints.

Cell density correlation
Context-dependent
Inverse correlation: lower cIP(1-), lower saturation density in 3T3 cells
Supports cell density endpoint interpretation
cIP(1-)-level modulation via cyclic hydrolase transfection; non-cyclic IP not correlated
Cell proliferation Cyclic hydrolase Inositol phosphate signaling

Annexin A3‑Mediated Hydrolysis: Specificity for the 1,2‑Cyclic Phosphate Linkage Over Non‑Cyclic Phosphomonoesters

Annexin A3 (ANXA3) specifically catalyzes the hydrolytic cleavage of the cyclic phosphodiester bond of 1D-myo-inositol 1,2-cyclic phosphate to yield myo‑inositol 1‑phosphate; it does not hydrolyze non‑cyclic inositol monophosphate isomers [1]. This strict substrate specificity for the 1,2‑cyclic phosphate linkage—and not for the phosphomonoester of myo‑inositol 1‑phosphate—provides a molecular basis for differentiating the biological handling of the cyclic versus non‑cyclic forms [2].

Annexin A3 specificity
Class-level inference
ANXA3 cleaves cIP(1-) → I1P; I1P not a substrate
cIP(1-): hydrolyzed
myo-inositol 1-phosphate: not hydrolyzed
Supports annexin A3 substrate specificity studies
Human ANXA3 in vitro phosphodiesterase assay
Annexin A3 Phosphodiesterase Substrate specificity

HPTLC‑Based Fluorescent Quantitation: Resolution of cIP(1-) from Myo‑Inositol 1‑Phosphate for Assay Development

A non‑radioactive HPTLC method using silica gel plates and lead tetraacetate–fluorescein staining resolves myo‑inositol 1,2-cyclic phosphate (substrate) from myo‑inositol 1‑phosphate (product) as distinct, quantifiable bands [1]. This resolution enables direct, simultaneous quantitation of both species in a single chromatographic run, a capability not achievable with non‑cyclic inositol monophosphate analogues that co‑migrate or fail to produce differential staining [1]. The method provides the analytical basis for continuous or endpoint assays of PI‑PLC cyclic phosphodiesterase activity.

HPTLC resolution
Method context
Two discrete bands: cyclic substrate vs non-cyclic product
Silica gel HPTLC, lead tetraacetate–fluorescein stain; substrate/product quantitation
Supports non-radioactive PI-PLC assay development
B. cereus PI-PLC; method sensitivity enables continuous or endpoint assays
HPTLC Fluorescent detection PI-PLC assay

High-Impact Application Scenarios for 1D-myo-Inositol 1,2-Cyclic Phosphate(1-) in Research and Industrial Settings


PI-PLC Cyclic Phosphodiesterase Kinetic Characterization and Inhibitor Screening

Use 1D-myo-inositol 1,2-cyclic phosphate(1-) as the defined water‑soluble substrate to measure the Km (90 mM without detergent, 29 mM with diC7PC micelles) and Vmax of the cyclic phosphodiesterase step of bacterial or mammalian PI‑PLC [1]. This enables dissection of the second catalytic half‑reaction independently of the initial phosphotransferase step, which requires a lipid substrate. Non‑cyclic myo‑inositol 1‑phosphate cannot substitute because it is not hydrolyzed by this enzyme activity [1].

Metabolic Flux Analysis via Cyclic Hydrolase II Pathway Discrimination

Employ 1D-myo-inositol 1,2-cyclic phosphate(1-) (Km ~10 µM for cyclic hydrolase II) as the authentic substrate to quantify cyclic hydrolase II activity in cell extracts and to trace the conversion of cIP(1-) to myo‑inositol 2‑phosphate, a metabolic route distinct from the inositol 1‑phosphate pathway [2]. Generic inositol monophosphates are not substrates for cyclic hydrolase II and therefore yield no activity in this assay [2].

Acid-Lability-Based Selective Detection in Complex Biological Samples

Exploit the unique acid lability of the 1,2‑cyclic phosphate ring—cyclic phosphate peaks are specifically eliminated by acid hydrolysis while non‑cyclic inositol phosphate signals persist—to selectively identify and quantify cIP(1-) in agonist‑stimulated tissue extracts [3]. This differential acid‑lability signature provides unequivocal compound identity confirmation in metabolomics and signal transduction studies where multiple inositol phosphate isomers are present [3].

Cell Proliferation and Growth Control Phenotyping

Apply exogenous 1D-myo-inositol 1,2-cyclic phosphate(1-) or modulate its intracellular levels via cyclic hydrolase overexpression/knockdown to investigate the causal relationship between cIP(1-) concentration and cell saturation density [4]. This functional endpoint is specific to the cyclic phosphate and is not recapitulated by non‑cyclic inositol monophosphate supplementation [4].

Application
Selection Property
Validation Focus
PI-PLC cyclic phosphodiesterase kinetics & inhibitor screening
Cyclic phosphodiesterase substrate specificity
Kinetic discrimination from non-cyclic substrate
Cyclic hydrolase II metabolic flux analysis
Cyclic hydrolase II substrate selectivity
Pathway-specific conversion to inositol 2-phosphate
Acid-lability-based selective detection in biological extracts
Acid-labile cyclic phosphate linkage
Acid hydrolysis discrimination in metabolomics
Cell proliferation & growth control phenotyping
cIP(1-)-level modulation response
Cell density endpoint correlation
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